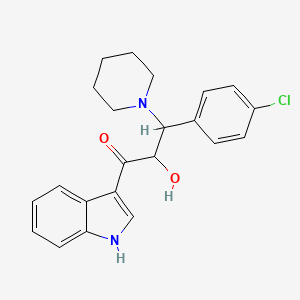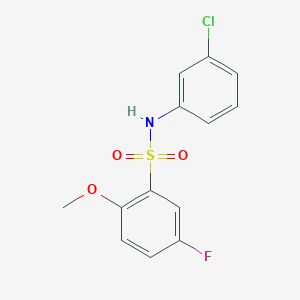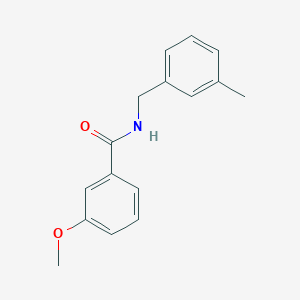
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
Descripción general
Descripción
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxy group, an indole moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylindole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate chalcone. This intermediate can then undergo further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like manganese dioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one
- 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
- 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one
Uniqueness
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one is unique due to the presence of the piperidine ring, which can significantly influence its biological activity and pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-16-10-8-15(9-11-16)20(25-12-4-1-5-13-25)22(27)21(26)18-14-24-19-7-3-2-6-17(18)19/h2-3,6-11,14,20,22,24,27H,1,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNCFMOWYWOBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(bicyclo[2.2.1]hept-2-ylmethyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4447881.png)
![9-benzyl-2-(4-morpholinyl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4447891.png)

amine hydrochloride](/img/structure/B4447913.png)
![1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B4447914.png)
![2-phenyl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4447921.png)
![1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4447925.png)
![N~1~-[4-(methylsulfanyl)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B4447936.png)
![2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B4447937.png)

![1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide](/img/structure/B4447941.png)
![3-[(2-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4447943.png)
![2,5,7-trimethyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one](/img/structure/B4447945.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447975.png)
